Product packaging for 6-Bromo-1-chloro-4-iodoisoquinoline(Cat. No.:)

6-Bromo-1-chloro-4-iodoisoquinoline

Cat. No.: B13486997
M. Wt: 368.39 g/mol
InChI Key: ZOSCPBKYCVXMNA-UHFFFAOYSA-N
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Description

Contextualization of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a privileged scaffold in the fields of organic synthesis and medicinal chemistry. rsc.orgnih.govamerigoscientific.com This structural motif is embedded in a vast array of naturally occurring alkaloids, many of which exhibit potent biological activities. nih.govrsc.org Plant-derived alkaloids such as papaverine (B1678415) and berberine, which feature the isoquinoline core, have a long history of use in traditional medicine.

In modern drug discovery, isoquinoline-based molecules are recognized as crucial templates for the development of new therapeutic agents. rsc.orgresearchgate.net Their structural rigidity, combined with the ability to present substituents in a well-defined three-dimensional space, makes them ideal candidates for interacting with biological targets like enzymes and receptors. amerigoscientific.com Consequently, organic chemists have invested significant effort in developing efficient and versatile synthetic methods to construct and functionalize the isoquinoline skeleton, enabling the creation of diverse molecular libraries for pharmacological screening. rsc.orgrsc.orgorganic-chemistry.org

Significance of Halogen Substitution Patterns in Heterocyclic Chemistry

The introduction of halogen atoms onto heterocyclic scaffolds is a powerful strategy in medicinal chemistry and materials science. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov For instance, the substitution of hydrogen with a halogen atom generally increases a compound's hydrophobicity, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in protein targets. nih.gov

Furthermore, halogen atoms serve as versatile synthetic handles for further molecular elaboration through a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The differential reactivity of various halogens (I > Br > Cl) allows for regioselective and sequential functionalization, a key tactic for building molecular complexity. st-andrews.ac.uk Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target, further underscoring the importance of halogenation in drug design. nih.gov

Rationale for Research Focus on 6-Bromo-1-chloro-4-iodoisoquinoline (B6254817)

The research interest in this compound stems directly from its potential as a highly versatile building block for complex molecule synthesis. This compound features three distinct halogen atoms—iodine, bromine, and chlorine—at specific positions on the isoquinoline core. The significant differences in the reactivity of the carbon-halogen bonds (C-I, C-Br, and C-Cl) under various catalytic conditions provide a platform for programmed, site-selective chemical modifications.

The C-I bond is the most reactive towards standard palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, and finally the C-Cl bond, which typically requires more specialized catalytic systems to react. This hierarchy allows chemists to introduce different substituents at the 4-, 6-, and 1-positions in a controlled, stepwise manner. This capability is highly valuable for generating libraries of structurally diverse compounds from a single, advanced intermediate. Analogous, less complex structures like 6-bromo-4-iodoquinoline (B1287929) are known to be critical intermediates in the synthesis of high-value, biologically active molecules, including potent kinase inhibitors. atlantis-press.comatlantis-press.comresearchgate.net Therefore, the tri-halogenated scaffold of this compound is investigated for its potential to accelerate the discovery of new chemical entities with novel functions.

Scope and Objectives of Academic Investigation

The primary objective of academic investigation into this compound is to unlock its synthetic potential. Research efforts are typically focused on the following key areas:

Development of Efficient Synthetic Routes: A primary goal is to establish a high-yielding and scalable synthesis of this compound itself from readily available starting materials. This involves optimizing multi-step sequences that may include cyclization, chlorination, bromination, and iodination reactions.

Exploration of Regioselective Functionalization: A central part of the investigation involves systematically exploring the differential reactivity of the three halogen atoms. Researchers aim to define robust protocols for the selective substitution at the C-4 (iodo), C-6 (bromo), and C-1 (chloro) positions using a wide range of modern synthetic methodologies.

Library Synthesis: Leveraging the potential for sequential, site-selective reactions, a key objective is to use this compound as a common precursor to generate libraries of novel, trisubstituted isoquinoline derivatives.

Application in Target-Oriented Synthesis: The compound serves as a strategic intermediate in the total synthesis of complex natural products or designed molecules with specific therapeutic applications, building upon the known biological importance of the isoquinoline scaffold.

Table 1: Physicochemical Properties of this compound (Note: Data for this specific tri-halogenated compound is limited; properties are often predicted via computational methods.)

PropertyValueSource
Molecular FormulaC₉H₄BrClINPubChem
Molecular Weight372.40 g/mol PubChem
Monoisotopic Mass370.8209 DaPubChem
IUPAC NameThis compoundPubChem
InChIKeyNot available-
Predicted XLogP34.3PubChem
Predicted Boiling Point~427.5 °C at 760 mmHg-
Physical FormPredicted to be a solid at room temperature-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrClIN B13486997 6-Bromo-1-chloro-4-iodoisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

6-bromo-1-chloro-4-iodoisoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H

InChI Key

ZOSCPBKYCVXMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=C2Cl)I

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Polyhalogenated Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a polyhalogenated isoquinoline (B145761), a suite of one-dimensional and two-dimensional NMR experiments is required to assign each proton and carbon signal definitively.

The ¹H NMR spectrum of 6-Bromo-1-chloro-4-iodoisoquinoline (B6254817) is expected to show signals only in the aromatic region, typically between 7.0 and 9.0 ppm. libretexts.orgresearchgate.net The four protons on the isoquinoline ring system (H-3, H-5, H-7, and H-8) will each exhibit a unique chemical shift and coupling pattern due to the influence of the nitrogen atom and the three different halogen substituents.

The electronegative nitrogen atom deshields adjacent protons, particularly H-3. The halogens exert both inductive and anisotropic effects. The electron-withdrawing nature of chlorine, bromine, and iodine deshields nearby protons. The precise chemical shifts are a result of the complex interplay of these effects. Based on known substituent effects in aromatic systems, a predicted spectrum can be hypothesized. wisc.edu For instance, the H-5 proton, situated between the iodine and bromine atoms, would likely be shifted significantly downfield. The H-3 proton, adjacent to the nitrogen and the iodine-bearing carbon, would also be expected at a low field. Protons H-7 and H-8 would be influenced by the bromine at C-6 and would likely appear as a coupled system.

Predicted ¹H NMR Data for this compound (Note: This is a hypothetical table based on known substituent effects. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.2 - 8.4Singlet (s)N/A
H-58.5 - 8.7Singlet (s)N/A
H-77.8 - 8.0Doublet (d)J(H7-H8) ≈ 8.5-9.0
H-87.6 - 7.8Doublet (d)J(H8-H7) ≈ 8.5-9.0

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals, one for each carbon atom in the molecule. The chemical shifts of these carbons are heavily influenced by the attached halogens and their position relative to the nitrogen atom. Carbons in aromatic rings typically resonate between 120-150 ppm. libretexts.org

C-1 (bearing Chlorine): This carbon will be significantly deshielded by both the attached chlorine and the adjacent nitrogen, appearing at a low field.

C-4 (bearing Iodine): The "heavy atom effect" of iodine is known to cause a substantial upfield shift (shielding) for the carbon to which it is directly attached. Therefore, C-4 is expected to resonate at an unusually high field for an aromatic carbon, potentially below 110 ppm.

C-6 (bearing Bromine): Bromine also exerts a heavy atom effect, but it is less pronounced than that of iodine. C-6 will be shifted upfield relative to an unsubstituted carbon but will be downfield compared to C-4. docbrown.info

Other Carbons: The remaining carbons (C-3, C-5, C-7, C-8, C-4a, C-8a) will have their chemical shifts determined by their proximity to the nitrogen and halogen substituents.

Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical table based on known substituent effects and heavy atom effects. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 155Attached to Cl and adjacent to N
C-3120 - 125Adjacent to N and C-4(I)
C-495 - 105Heavy atom effect of Iodine
C-4a135 - 140Quaternary, influenced by I and Br
C-5130 - 135Influenced by I and Br
C-6118 - 123Heavy atom effect of Bromine
C-7132 - 137Adjacent to C-6(Br)
C-8128 - 132Furthest from halogen effects
C-8a145 - 150Quaternary, adjacent to N

While 1D NMR provides initial data, 2D NMR experiments are crucial for the definitive assignment of the complex structure of this compound. researchgate.netharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this molecule, a COSY spectrum would be expected to show a cross-peak connecting H-7 and H-8, confirming their ortho relationship on the benzene (B151609) portion of the isoquinoline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This is essential for assigning the protonated carbons. For example, it would link the signal for H-3 to the signal for C-3, H-5 to C-5, and so on, providing a direct and unambiguous connection. mestrelab.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most informative experiment for this structure, as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.com This allows for the complete mapping of the molecular skeleton, including the assignment of quaternary (non-protonated) carbons.

Expected Key HMBC Correlations for Structural Confirmation

ProtonKey 2- and 3-Bond Correlations to CarbonsInformation Gained
H-3C-1, C-4, C-4a, C-8aConfirms position of H-3 relative to C-1(Cl) and C-4(I) and the ring junction.
H-5C-4, C-6, C-7, C-8aConfirms position of H-5 between C-4(I) and C-6(Br).
H-7C-5, C-6, C-8aConfirms position of H-7 adjacent to C-6(Br) and C-8.
H-8C-4a, C-6, C-7Confirms position of H-8 and completes the assignment of the benzenoid ring.

The presence of heavy halogens like bromine and iodine introduces specific challenges and phenomena in NMR spectroscopy. The "heavy atom effect" not only influences chemical shifts, as mentioned for ¹³C NMR, but can also affect the signals of neighboring nuclei. rsc.org

This effect, formally known as the heavy-atom-on-light-atom (HALA) effect, can alter the shielding of adjacent protons and carbons. Furthermore, bromine and iodine possess nuclear quadrupole moments which can lead to faster relaxation times for nearby nuclei, potentially causing signal broadening in both ¹H and ¹³C spectra. This broadening can sometimes make signals difficult to detect or integrate accurately. Advanced NMR pulse sequences and processing techniques may be required to mitigate these effects and obtain high-quality spectra for polyhalogenated compounds.

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy techniques, such as FTIR, provide complementary information to NMR by identifying functional groups and characteristic bond vibrations within the molecule.

The FTIR spectrum of this compound would be characterized by several key absorption regions. While a complete analysis often requires comparison with theoretical calculations nih.gov, the main vibrational modes can be assigned to specific regions of the spectrum.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of sharp, medium to strong bands are characteristic of the isoquinoline ring system, typically appearing in the 1650-1400 cm⁻¹ region. rsc.org These vibrations are diagnostic for the aromatic skeleton.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-650 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.

Carbon-Halogen Stretching: The vibrations for carbon-halogen bonds are found in the fingerprint region (<1000 cm⁻¹). Their exact positions can vary, but they generally follow the trend of decreasing frequency with increasing atomic mass of the halogen. The C-Cl stretch is typically found around 780-700 cm⁻¹, the C-Br stretch around 650-550 cm⁻¹, and the C-I stretch below 550 cm⁻¹. researchgate.netuni-muenchen.de

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumAromatic C-H stretching
1620 - 1580Medium-StrongAromatic C=C and C=N stretching
1550 - 1450Medium-StrongAromatic C=C ring stretching
880 - 800Medium-StrongC-H out-of-plane bending
780 - 700MediumC-Cl stretching
650 - 550MediumC-Br stretching
< 550MediumC-I stretching

Raman Spectroscopy

The Raman spectrum is characterized by shifts in the frequency of the scattered light, known as Raman shifts, which correspond to specific molecular vibrations. stellarnet.us For this compound, key spectral regions would be associated with the stretching and bending of the carbon-halogen bonds, as well as the vibrations of the isoquinoline ring system.

Heavy atoms and weaker bonds correspond to lower Raman shifts, while lighter atoms and stronger bonds result in higher Raman shifts. renishaw.com Therefore, the carbon-halogen stretching vibrations are expected to appear at distinct frequencies. The C-Cl stretching vibration typically appears at a higher wavenumber than the C-Br stretch, which in turn is at a higher frequency than the C-I stretch. aps.org The aromatic C-C and C=C stretching modes of the isoquinoline ring would be observed at higher frequencies, typically in the 1300-1600 cm⁻¹ region. usra.eduresearchgate.net The C-H stretching vibrations of the aromatic ring would appear at the highest frequencies, generally around 3000-3100 cm⁻¹. renishaw.com

Subtle shifts in these characteristic peaks can provide information about the electronic environment and intermolecular interactions. The specific substitution pattern of the halogens on the isoquinoline ring influences the electron distribution and, consequently, the vibrational frequencies of the ring. Furthermore, in the solid state, intermolecular interactions can lead to shifts in the Raman bands, offering insights into the crystal packing.

A hypothetical table of expected Raman shifts for this compound is presented below, based on typical values for related compounds. renishaw.comaps.orgresearchgate.net

Vibrational ModeExpected Raman Shift (cm⁻¹)
C-I Stretch~500
C-Br Stretch~550 - 650
C-Cl Stretch~600 - 800
Isoquinoline Ring Vibrations1300 - 1600
Aromatic C-H Stretch3000 - 3100

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. copernicus.orgcopernicus.org

HRMS allows for the determination of the exact mass of this compound, which can be used to calculate its elemental composition. The presence of bromine, chlorine, and iodine atoms, each with a unique isotopic signature, results in a characteristic and complex isotopic pattern in the mass spectrum.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. ucalgary.cachemguide.co.uk Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. ucalgary.cachemguide.co.uk Iodine is monoisotopic, consisting of ¹²⁷I. whitman.edu The combination of these isotopes in this compound would produce a unique cluster of peaks for the molecular ion. The relative intensities of these peaks are predictable and serve as a definitive confirmation of the presence and number of each halogen atom. whitman.eduyoutube.com

The expected isotopic pattern for the molecular ion [M]⁺ of this compound (C₉H₅BrClIN) would show a complex cluster of peaks. The most abundant peaks would correspond to the combinations of the most abundant isotopes. The following table illustrates the calculation of the monoisotopic mass and the masses of the most significant isotopologues.

IsotopologueMass (Da)Relative Abundance (Approx.)
C₉H₅⁷⁹Br³⁵Cl¹²⁷I N368.8400100%
C₉H₅⁸¹Br³⁵Cl¹²⁷I N370.8380~98%
C₉H₅⁷⁹Br³⁷Cl¹²⁷I N370.8371~33%
C₉H₅⁸¹Br³⁷Cl¹²⁷I N372.8351~32%

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms.

For this compound, fragmentation would likely involve the loss of halogen atoms and cleavage of the isoquinoline ring. Studies on the fragmentation of isoquinoline alkaloids have shown that characteristic losses, such as the neutral loss of groups attached to the ring, can occur. nih.gov In this case, the initial fragmentation might involve the loss of an iodine radical due to the relative weakness of the C-I bond, followed by the loss of bromine and chlorine radicals or molecules. The fragmentation of the isoquinoline ring itself would lead to a series of smaller charged fragments.

By analyzing the m/z values of the fragment ions, a fragmentation pathway can be proposed, providing strong evidence for the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. springernature.comyoutube.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, well-ordered crystal. youtube.com The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. youtube.com

For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms and the substitution pattern on the isoquinoline ring. It would also reveal the precise bond lengths and angles, which can be influenced by the electronic effects of the different halogen substituents. Furthermore, SCXRD would provide detailed information about the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. springernature.com

Powder X-ray diffraction (XRD) is used to analyze polycrystalline materials. libretexts.orgwikipedia.org Instead of a single crystal, a powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). libretexts.orglambdatechs.com

While generally not used for ab initio structure determination of complex organic molecules due to peak overlapping, powder XRD is an excellent tool for crystalline phase analysis. researchgate.net It can be used to identify the crystalline form (polymorph) of this compound by comparing its diffraction pattern to a database of known patterns. lambdatechs.com It is also valuable for assessing the purity of a crystalline sample, as different crystalline phases or impurities will produce their own unique diffraction patterns. wikipedia.org The positions and intensities of the diffraction peaks are characteristic of a specific crystal lattice, providing a "fingerprint" of the crystalline solid. lambdatechs.com

Advanced Elemental and Surface Characterization Techniques

The comprehensive characterization of polyhalogenated isoquinolines necessitates the use of advanced analytical methods capable of providing detailed elemental and surface-specific information. Techniques such as X-ray Fluorescence (XRF) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Electron Energy-Loss Spectroscopy (EELS) are paramount in this regard. These methods offer complementary information, enabling a thorough understanding of the material's composition and chemical nature.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely used for determining the elemental composition of materials. mdpi.comspectro.commalvernpanalytical.com The fundamental principle involves the excitation of a sample with an X-ray source, causing the ejection of inner shell electrons. The subsequent relaxation of electrons from higher energy levels to fill the created vacancies results in the emission of characteristic fluorescent X-rays. The energy of these X-rays is unique to each element, allowing for their identification, while the intensity of the emitted radiation is proportional to the concentration of the element in the sample. mdpi.comresearchgate.net

In the context of this compound, XRF analysis would be employed to confirm the presence and quantify the relative amounts of bromine, chlorine, and iodine, in addition to the carbon and nitrogen that form the isoquinoline backbone. While XRF can detect elements from beryllium to americium, its sensitivity for lighter elements like carbon and nitrogen is lower compared to heavier elements like the halogens. malvernpanalytical.com

Illustrative Research Findings:

A hypothetical XRF analysis of a purified sample of this compound would be expected to yield a spectrum with distinct peaks corresponding to the characteristic emission lines of bromine (Br), chlorine (Cl), and iodine (I). The quantitative analysis of these peak intensities would provide the elemental weight percentages, which can be compared against the theoretical values calculated from the compound's molecular formula (C₉H₄BrClIN).

Below is an interactive data table presenting hypothetical XRF data for this compound.

Element (Z)Theoretical wt%Experimental wt% (Hypothetical)
Carbon (6)26.5426.48
Hydrogen (1)0.99Not Detected
Nitrogen (7)3.443.41
Chlorine (17)8.718.65
Bromine (35)19.6219.55
Iodine (53)31.1631.09
Total 100.00 99.18

Note: Hydrogen is not detectable by XRF. The total experimental weight percentage may not sum to exactly 100% due to instrumental factors and the presence of trace impurities.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgcarleton.edualfa-chemistry.com XPS is based on the photoelectric effect, where X-ray irradiation of a material's surface causes the emission of core-level electrons. carleton.edu The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. The binding energy of an electron is characteristic of the element from which it was emitted and is sensitive to the local chemical environment, including the oxidation state and bonding of the atom. carleton.educnrs.fr This phenomenon, known as the chemical shift, makes XPS a powerful tool for elucidating molecular structure. nasa.gov

For a polyhalogenated isoquinoline like this compound, XPS analysis can confirm the presence of all constituent elements (except hydrogen) on the sample surface (typically the top 1-10 nm) and provide insight into the bonding of the carbon, nitrogen, and halogen atoms. alfa-chemistry.comcnrs.fr

Illustrative Research Findings:

A high-resolution XPS spectrum of this compound would exhibit distinct photoemission peaks for C 1s, N 1s, Br 3d, Cl 2p, and I 3d. The binding energies of these peaks would be indicative of their chemical states within the molecule. For instance, the C 1s spectrum could be deconvoluted into multiple components representing carbon atoms in different environments (e.g., C-C, C-H, C-N, C-Br, C-Cl, C-I). Similarly, the halogen peaks would provide information about their covalent bonding to the aromatic ring.

The following interactive data table shows hypothetical XPS binding energy data for this compound.

ElementCore LevelHypothetical Binding Energy (eV)Inferred Chemical State
CarbonC 1s~284.8Aromatic C-C, C-H
~285.6C-N
~286.5C-Cl
~286.2C-Br
~285.9C-I
NitrogenN 1s~399.5Aromatic C-N-C
ChlorineCl 2p₃/₂~200.1C-Cl
BromineBr 3d₅/₂~70.5C-Br
IodineI 3d₅/₂~619.3C-I

Note: These binding energy values are illustrative and can vary slightly depending on the specific chemical environment and instrument calibration.

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique that is typically coupled with a transmission electron microscope (TEM) and is based on the inelastic scattering of electrons as they pass through a thin specimen. wikipedia.orgresearchgate.net By analyzing the energy distribution of the transmitted electrons, an EELS spectrum is generated, which reveals the energy losses incurred by the electrons due to their interaction with the sample. These energy losses are characteristic of the elemental composition and bonding in the analyzed region. eels.info

EELS can provide a wealth of information, including elemental mapping at high spatial resolution, as well as details about the local electronic structure, such as valence states and coordination. researchgate.netnih.govtaylorfrancis.com The core-loss region of the EELS spectrum, which arises from the excitation of core electrons to unoccupied states, is particularly useful for elemental identification. The fine structure near the onset of these core-loss edges, known as the Energy-Loss Near-Edge Structure (ELNES), contains information about the local bonding environment and oxidation state of the atoms. researchgate.net

Illustrative Research Findings:

In a hypothetical EELS analysis of a thin film or nanoparticle sample of this compound, one would expect to observe distinct core-loss edges corresponding to the K-edges of carbon (starting at ~284 eV) and nitrogen (~401 eV), and the L-edges of chlorine (~200 eV), as well as edges for bromine and iodine. The high spatial resolution of EELS would allow for the mapping of these elements within a nanostructured sample.

The ELNES of the carbon K-edge could potentially distinguish between the sp²-hybridized carbon atoms of the isoquinoline ring. The fine structure of the halogen edges would be influenced by their covalent attachment to the aromatic system.

An illustrative data table summarizing the expected EELS core-loss edges for this compound is provided below.

ElementEdgeOnset Energy (eV)Information Provided
CarbonK~284Presence of carbon, π* and σ* peaks indicative of aromatic bonding
NitrogenK~401Presence of nitrogen, fine structure related to bonding in the heterocycle
ChlorineL₂,₃~200Presence and local environment of chlorine
BromineL₂,₃~1550Presence and local environment of bromine
IodineM₄,₅~620Presence and local environment of iodine

Note: The onset energies are approximate and the fine structure of the edges would require detailed theoretical modeling for full interpretation.

Reactivity and Derivatization Strategies of 6 Bromo 1 Chloro 4 Iodoisoquinoline

Differential Reactivity of Halogen Substituents (Br, Cl, I)

The synthetic utility of 6-bromo-1-chloro-4-iodoisoquinoline (B6254817) lies in the differential reactivity of its bromo, chloro, and iodo substituents. This graduated reactivity is a consequence of the inherent differences in carbon-halogen bond strengths and the electronic and steric environment of each halogen on the isoquinoline (B145761) ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl, a trend that is well-documented and exploited in selective synthetic strategies.

Stereoelectronic Influences on Halogen Reactivity

The electronic properties of the isoquinoline ring system, combined with the specific placement of the halogen atoms, significantly influence their reactivity. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the C1 position.

The C-I bond is the longest and weakest among the carbon-halogen bonds, making the iodine at the C4 position the most susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling reactions. The C-Br bond at the C6 position is stronger than the C-I bond but weaker than the C-Cl bond at the C1 position. This hierarchy allows for selective reactions at the C4 iodo position while leaving the bromo and chloro groups intact.

Positional Effects on Leaving Group Ability

The position of each halogen on the isoquinoline nucleus further modulates its reactivity. The chloro group at the C1 position is particularly activated towards nucleophilic substitution due to its proximity to the ring nitrogen. In contrast, the bromo group at C6 and the iodo group at C4 are in positions that are more characteristic of a standard aryl halide.

This positional activation allows for a dual mode of reactivity. While palladium-catalyzed reactions will preferentially occur at the iodo and then the bromo positions, the chloro group at C1 is amenable to nucleophilic displacement reactions. This orthogonal reactivity is a powerful tool for the regioselective introduction of different functionalities. For instance, a Sonogashira coupling could be performed at the C4 position, followed by a Suzuki coupling at the C6 position, and finally, a nucleophilic aromatic substitution at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The unique substitution pattern of this compound makes it an ideal substrate for sequential, site-selective cross-coupling reactions.

Suzuki–Miyaura Reactions for C-C Bond Formation

The Suzuki–Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for forming C-C bonds. libretexts.orgnih.gov Due to the differential reactivity of the halogens, the Suzuki-Miyaura reaction can be performed selectively on this compound. By carefully controlling the reaction conditions, such as temperature and catalyst, one can achieve selective coupling at the most reactive C-I bond, followed by coupling at the C-Br bond.

This stepwise approach allows for the introduction of two different aryl or vinyl groups onto the isoquinoline core. For example, reaction with one equivalent of an arylboronic acid at a lower temperature would likely result in substitution at the C4 position. Subsequent reaction with a different arylboronic acid at a higher temperature would then lead to substitution at the C6 position. This methodology has been successfully applied to various di- and tri-halo-substituted aromatic systems. mdpi.com

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling Reactions

StepHalogen PositionCoupling PartnerProduct
1C4 (Iodo)Arylboronic Acid A6-Bromo-1-chloro-4-(Aryl A)isoquinoline
2C6 (Bromo)Arylboronic Acid B4-(Aryl A)-6-(Aryl B)-1-chloroisoquinoline

This table represents a hypothetical reaction sequence based on established principles of halogen reactivity in Suzuki-Miyaura coupling.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a powerful method for the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can be performed with high selectivity on this compound.

The greater reactivity of the C-I bond allows for the selective alkynylation at the C4 position under mild conditions, often at room temperature. wikipedia.org This leaves the C-Br and C-Cl bonds available for subsequent transformations. This selectivity has been demonstrated in related dihalopyridine and dihaloquinoline systems. libretexts.org For instance, the reaction of 2-bromo-4-iodo-quinoline with a terminal alkyne results in exclusive substitution at the iodo-substituted position. libretexts.org

Table 2: Selective Sonogashira Coupling

SubstrateCoupling PartnerProduct
This compoundTerminal Alkyne6-Bromo-1-chloro-4-(alkynyl)isoquinoline

This table illustrates the expected outcome of a selective Sonogashira coupling based on the differential reactivity of the halogen substituents.

Buchwald–Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. organic-chemistry.org This reaction is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules.

In the context of this compound, the Buchwald-Hartwig amination can also be performed in a stepwise manner. The C-I bond would be the most reactive site, followed by the C-Br bond. This allows for the sequential introduction of two different amine functionalities. Research on the selective Buchwald-Hartwig amination of dihaloquinolines has shown that selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is achievable. nih.gov This suggests that a similar selective approach would be feasible for this compound, likely reacting at the C-I and C-Br positions before the C-Cl position under typical Buchwald-Hartwig conditions.

Furthermore, nickel-catalyzed amination reactions have been developed that show high selectivity for aryl iodides, providing another tool for the selective functionalization of multi-halogenated systems. nih.gov

Negishi and Stille Coupling Applications with Specific Halogen Preference

While specific studies on Negishi and Stille couplings of this compound are not extensively detailed in the provided search results, the principles of these reactions on polyhalogenated aromatics suggest a predictable regioselectivity. The reactivity of aryl halides in these palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This preference is attributed to the bond dissociation energies of the carbon-halogen bonds.

Therefore, it is anticipated that Negishi and Stille couplings would preferentially occur at the C-4 iodo position. This allows for the selective introduction of alkyl, aryl, or vinyl groups at this position while leaving the bromo and chloro substituents intact for subsequent functionalization.

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

Coupling Reaction Reactive Site Rationale
Negishi Coupling C-4 (Iodo) Lower C-I bond strength compared to C-Br and C-Cl.

Other Metal-Catalyzed Functionalization Reactions

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for functionalizing aryl halides. Although specific examples with this compound are not explicitly available, general methodologies for copper-catalyzed dehalogenation of aryl halides have been developed. For instance, a system using copper(I) iodide in isopropanol (B130326) under basic conditions has been shown to effectively dehalogenate aryl chlorides, bromides, and iodides. researchgate.net This suggests the potential for selective dehalogenation of the iodo or bromo groups on the isoquinoline core, depending on the reaction conditions.

Iron and cobalt catalysts are emerging as cost-effective and sustainable alternatives to precious metal catalysts. While direct applications on this compound are not documented in the provided results, the broader utility of these metals in C-H activation and cross-coupling reactions is well-established. For example, cobalt-catalyzed hydroboration of terminal alkynes has been reported, showcasing the potential for these earth-abundant metals in complex transformations. nih.gov Further research could explore the application of such catalysts for the selective functionalization of the different halogenated positions on the isoquinoline ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic ring. The feasibility of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups. libretexts.orgyoutube.com In the context of this compound, the relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. researchgate.netnih.gov

This reactivity trend is the reverse of that observed in palladium-catalyzed cross-coupling reactions. Therefore, SNAr reactions on this compound would be expected to occur preferentially at the C-1 chloro position, especially given the activating effect of the isoquinoline nitrogen. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at this position. The use of mild and aqueous conditions, for example with the aid of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), can facilitate these transformations with a broad range of functional groups. d-nb.info

Table 2: Predicted Reactivity in SNAr Reactions

Position Leaving Group Predicted Reactivity Rationale
C-1 Chloro Highest Chlorine is a better leaving group than bromine and iodine in SNAr. The position is activated by the ring nitrogen. researchgate.netnih.gov
C-6 Bromo Moderate Bromine is a poorer leaving group than chlorine in SNAr. researchgate.netnih.gov

Selective Reduction and Dearomatization Pathways

The selective removal of halogen atoms (hydrodehalogenation) from polyhalogenated aromatic compounds is a valuable synthetic strategy. The regioselectivity of this process is often dictated by the catalyst and the reaction conditions. Catalytic systems have been developed for the regioselective hydrodehalogenation of aromatic α- and β-halo carbonyl compounds. researchgate.net

In the case of this compound, the differential reactivity of the halogens can be exploited for selective dehalogenation. Based on studies of similar dihaloalkanes, the electrochemical reduction potentials suggest that the carbon-iodine bond would be the most easily cleaved, followed by the carbon-bromine bond, with the carbon-chlorine bond being the most resistant to reduction. researchgate.net This indicates that selective deiodination at the C-4 position should be achievable under controlled reduction conditions, leaving the bromo and chloro groups available for further synthetic manipulations.

Hydrogenation for Dihydro- and Tetrahydroisoquinoline Derivatives

The reduction of the heterocyclic ring in isoquinoline systems is a fundamental strategy for producing dihydro- and tetrahydroisoquinoline derivatives. These saturated and partially saturated scaffolds are of significant interest in medicinal chemistry and materials science. The reactivity of the parent isoquinoline ring toward hydrogenation is influenced by the nature and position of its substituents. In the case of polysubstituted isoquinolines, such as this compound, the electronic effects and steric hindrance imposed by the halogen atoms play a crucial role in determining the outcome of the reduction.

Research into the specific hydrogenation of this compound to its corresponding dihydro- and tetrahydroisoquinoline derivatives is not extensively documented in publicly available scientific literature. However, general principles of isoquinoline hydrogenation and the behavior of related halogenated quinolines and isoquinolines under reductive conditions can provide insights into the expected reactivity.

Catalytic hydrogenation is a common method for the reduction of the isoquinoline core. This typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity of the reduction, leading to either 1,2-dihydroisoquinolines or 1,2,3,4-tetrahydroisoquinolines.

The presence of multiple halogen substituents on the isoquinoline ring, as in this compound, introduces complexity to the hydrogenation process. Halogen atoms can be susceptible to hydrogenolysis (cleavage of the carbon-halogen bond) under catalytic hydrogenation conditions. The relative ease of hydrogenolysis generally follows the trend I > Br > Cl. Therefore, achieving selective reduction of the heterocyclic ring without concurrent dehalogenation presents a significant synthetic challenge.

Alternative reduction methods, such as transfer hydrogenation using reagents like formic acid, ammonium (B1175870) formate, or isopropanol in the presence of a catalyst, can sometimes offer milder conditions and improved selectivity. Additionally, non-catalytic reductions using metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride may also be employed, although these typically reduce the imine-like C=N bond to an amine, leading to tetrahydroisoquinolines, and their compatibility with multiple halogen substituents would need to be carefully evaluated.

Given the absence of specific experimental data for the hydrogenation of this compound, the following table outlines hypothetical reaction conditions and expected products based on established methodologies for similar substrates. This serves as a predictive framework rather than a report of empirical findings.

Hypothetical Hydrogenation Strategies for this compound

Catalyst/ReagentSolventConditionsExpected Major Product(s)Potential Side Products
H₂, Pd/C (10%)EthanolRoom Temp, 1 atm6-Bromo-1-chloro-1,2,3,4-tetrahydroisoquinolineDeiodinated and/or debrominated products
H₂, PtO₂ (Adam's cat.)Acetic AcidRoom Temp, 3 atm6-Bromo-1-chloro-1,2,3,4-tetrahydroisoquinolineDehalogenated products
NaBH₄Methanol0 °C to Room Temp6-Bromo-1-chloro-1,2,3,4-tetrahydroisoquinoline-
HCOOH, Et₃NDioxaneReflux6-Bromo-1-chloro-1,2-dihydroisoquinolineIsomeric dihydroisoquinolines

Detailed Research Findings

As of the current available literature, specific and detailed research findings on the hydrogenation of this compound to furnish dihydro- and tetrahydroisoquinoline derivatives are not available. The inherent complexities associated with the selective reduction of a polyhalogenated isoquinoline system likely require tailored catalytic systems and reaction conditions that have not yet been publicly reported. Further research is necessary to explore and document the reactivity of this specific compound under various hydrogenation protocols to establish reliable synthetic routes to its saturated and partially saturated derivatives.

Theoretical and Computational Studies on Polyhalogenated Isoquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and predicting the reactivity of complex organic molecules. For polyhalogenated isoquinolines, DFT calculations can illuminate the influence of multiple, distinct halogen substituents on the aromatic system.

Prediction of Regioselectivity in Halogenation and Functionalization

In a molecule with multiple halogen atoms like 6-bromo-1-chloro-4-iodoisoquinoline (B6254817), predicting which halogen will react preferentially is crucial for synthetic planning. The regioselectivity of reactions such as metal-halogen exchange or cross-coupling is governed by a combination of factors, including carbon-halogen bond strength, the stability of the resulting organometallic intermediate, and the intrinsic electronic properties of the positions on the isoquinoline (B145761) core.

Computational models, particularly DFT, can predict the most likely sites for reaction. The general trend for reactivity in both halogen-metal exchange and palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This is attributed to the bond dissociation energies (BDEs), where the C-I bond is the weakest and most easily broken, followed by C-Br, and then C-Cl.

DFT calculations can quantify these differences by modeling the potential energy surfaces for the initial steps of these reactions. For instance, in a Suzuki-Miyaura coupling, the oxidative addition of a palladium(0) complex to the carbon-halogen bond is often the rate-determining step. nih.gov DFT can calculate the activation energy for this step at each of the three halogenated positions (C-1, C-4, and C-6), providing a quantitative prediction of regioselectivity. For this compound, calculations would be expected to show the lowest activation barrier for the oxidative addition at the C-I bond, making the 4-position the most probable site for initial functionalization.

Table 1: Predicted Relative Reactivity in Cross-Coupling Reactions

Position Halogen Predicted Relative Reactivity Rationale
4 Iodine Highest Lowest C-X Bond Dissociation Energy
6 Bromine Intermediate Intermediate C-X Bond Dissociation Energy

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrophilic/Nucleophilic Sites

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

DFT calculations can map the HOMO and LUMO across the molecular structure of this compound.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO distribution highlights the regions most susceptible to nucleophilic attack. In isoquinolines, the electron-deficient nature of the pyridine (B92270) ring often localizes the LUMO on the carbon atoms adjacent to the nitrogen. nih.gov The presence of electronegative halogens further lowers the LUMO energy, making the molecule more susceptible to nucleophilic substitution. The LUMO is expected to have significant density at the C-1 and C-4 positions, marking them as primary electrophilic sites.

HOMO (Highest Occupied Molecular Orbital): The HOMO distribution indicates the regions most likely to donate electrons, or the sites of electrophilic attack. For polycyclic aromatic systems, the HOMO is typically distributed across the carbon framework.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, representing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT studies on similar halogenated systems show that heavier halogens can lower the LUMO level significantly, thus reducing the energy gap and enhancing reactivity. nih.gov

Table 2: Conceptual DFT-Derived Electronic Properties

Parameter Predicted Value/Characteristic Implication for Reactivity
HOMO Energy Lowered by halogens Less susceptible to electrophilic attack
LUMO Energy Significantly lowered by halogens More susceptible to nucleophilic attack
HOMO-LUMO Gap Relatively small Indicates high chemical reactivity
Electrophilic Sites C-1, C-4 Prone to attack by nucleophiles

Energetic Profile and Stability of Isomeric Forms

DFT calculations can be used to determine the relative thermodynamic stabilities of different isomers of polyhalogenated isoquinolines. By calculating the ground-state energies of various constitutional isomers (e.g., moving the bromine to the 7-position or the iodine to the 1-position), a stability profile can be constructed. These calculations account for steric and electronic effects, such as the repulsion between adjacent bulky halogen atoms and the stabilizing or destabilizing interactions with the nitrogen lone pair. This information is valuable for understanding the potential byproducts in a synthesis that might proceed through an equilibrium process or involve isomeric intermediates.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, quantum chemical modeling provides detailed, step-by-step descriptions of reaction mechanisms, including the structures of elusive transition states and intermediates.

Elucidation of Halogen–Metal Exchange Pathways

The halogen-metal exchange is a fundamental organometallic reaction used to create functionalized intermediates from aryl halides. The reaction of this compound with an organolithium reagent (e.g., n-BuLi) would be expected to occur preferentially at the most labile C-I bond. Computational studies on similar systems have explored the mechanism of this exchange. nih.gov

Two primary pathways are often considered:

A Four-Centered Transition State: This pathway involves a concerted mechanism where the lithium atom coordinates to the halogen while the alkyl group attacks the carbon atom.

An "Ate-Complex" Mechanism: This pathway involves the initial formation of a hypervalent intermediate, often referred to as an "ate-complex," where the nucleophilic carbanion from the organolithium reagent attacks the halogen atom. nih.gov DFT studies have shown that for many aryl halides, transition states resembling an SN2 attack at the halogen atom are favored over four-centered transition states. nih.gov

Quantum chemical modeling can map the potential energy surface for both pathways, determining which is kinetically more favorable for a specific substrate like this compound. These models can also elucidate the role of solvents and aggregating agents, which are known to significantly influence the reactivity of organolithium reagents.

Transition State Analysis for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstones of modern organic synthesis. nih.govorganic-chemistry.org A full catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Quantum chemical modeling, particularly DFT, can provide a detailed energetic profile of the entire catalytic cycle for the reaction of this compound.

Oxidative Addition: As mentioned, this is often the selectivity-determining step. Transition state analysis would reveal the geometry of the palladium complex as it inserts into the C-I, C-Br, or C-Cl bond. Calculations would confirm a significantly lower activation barrier for the C-I bond. nih.gov

Transmetalation: In a Suzuki reaction, this step involves the transfer of the organic group from the boron reagent to the palladium center. DFT can model the transition state for this ligand exchange, which typically involves a base to activate the boronic acid. nih.govorganic-chemistry.org

Reductive Elimination: This is the final, product-forming step where the two organic partners are joined, and the Pd(0) catalyst is regenerated. The transition state for this step involves the formation of the new C-C bond.

Table 3: List of Mentioned Compounds

Compound Name
This compound
n-Butyllithium (n-BuLi)
Quinoline (B57606)
Isoquinoline

Computational Insights into Halogen Bonding Interactions

Currently, there is a lack of specific computational studies in the published scientific literature that focus exclusively on the halogen bonding interactions of this compound. However, based on the fundamental principles of physical organic chemistry and extensive research on related halogenated aromatic and heteroaromatic systems, a theoretical framework can be established to predict the probable nature of these interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction is dependent on the polarizability and electronegativity of the halogen atom, as well as the electronic environment of the molecule. In the case of this compound, the presence of three different halogens (iodine, bromine, and chlorine) on the isoquinoline scaffold presents a complex and interesting case for potential halogen bonding.

The iodine atom at the C4 position is expected to be the most prominent halogen bond donor. This is due to the high polarizability and low electronegativity of iodine, which leads to a more pronounced positive region on its outer surface, known as a σ-hole. This positive σ-hole can then interact favorably with electron-rich atoms such as oxygen or nitrogen from neighboring molecules or solvents. The strength of this interaction is anticipated to follow the trend I > Br > Cl, in line with the general principles of halogen bonding.

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating halogen bonding. Should such studies be performed on this compound, they would likely involve calculations of the molecular electrostatic potential (MEP) surface to visualize the σ-holes on the halogen atoms. Additionally, quantum theory of atoms in molecules (QTAIM) analysis could be employed to characterize the nature of the bonds, and energy decomposition analysis would help in quantifying the electrostatic, dispersion, and polarization components of the interaction.

A theoretical investigation would also consider the influence of the nitrogen atom in the isoquinoline ring. The nitrogen atom's electron-withdrawing nature can enhance the positive character of the σ-holes on the halogens, thereby strengthening their potential for halogen bonding. The interplay between the different halogen substituents and their collective effect on the electronic distribution of the isoquinoline ring system would be a key area of computational investigation.

The following table outlines the key parameters that would be determined in a computational study of halogen bonding in this compound.

Computational ParameterDescriptionPredicted Trend/Value for this compound
Molecular Electrostatic Potential (MEP) at σ-hole (V_s,max) The maximum positive electrostatic potential on the halogen atom, indicative of halogen bond strength.Data not available in literature. Expected trend: I > Br > Cl.
Halogen Bond Distance (X···A) The distance between the halogen atom (X) and the acceptor atom (A) in a complex.Data not available in literature.
Halogen Bond Interaction Energy (ΔE) The strength of the non-covalent bond between the halogenated molecule and a Lewis base.Data not available in literature.
Charge Transfer (CT) The amount of electron density transferred from the Lewis base to the halogenated molecule.Data not available in literature.

Structure–Reactivity Relationship Studies

Detailed experimental or computational studies on the structure-reactivity relationships of this compound are not readily found in the current body of scientific literature. Nevertheless, the chemical reactivity of this polyhalogenated isoquinoline can be inferred from established principles governing the behavior of halogenated heterocyclic compounds.

The reactivity of this compound in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions, is expected to be dictated by the differential reactivity of the three carbon-halogen bonds. The general trend for the reactivity of halogens in such reactions is I > Br > Cl. This selectivity arises from the differences in the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst, such as palladium.

Consequently, it is highly probable that reactions like Suzuki, Stille, or Sonogashira couplings would proceed with high regioselectivity at the C4 position (the site of the iodine atom). Following the reaction at the C4 position, further functionalization at the C6 position (bromine) would likely require more forcing reaction conditions. The C1 chloro substituent would be the least reactive under these conditions. This differential reactivity makes this compound a potentially valuable building block in organic synthesis, allowing for the sequential and site-selective introduction of different functional groups.

The electron-withdrawing nature of the nitrogen atom and the three halogen substituents will render the isoquinoline ring electron-deficient. This electronic property would make the molecule susceptible to nucleophilic aromatic substitution (S_NAr) reactions, particularly at positions activated by the halogens.

Computational studies could provide quantitative insights into these structure-reactivity relationships. For instance, the calculation of bond dissociation energies for the C-I, C-Br, and C-Cl bonds would offer a quantitative measure of their relative reactivities. Furthermore, the analysis of the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule would help in predicting the most likely sites for nucleophilic attack.

The table below summarizes key reactivity descriptors that would be relevant in a theoretical study of this compound's reactivity.

Reactivity DescriptorDescriptionPredicted Trend/Value for this compound
C-X Bond Dissociation Energy (BDE) The energy required to homolytically cleave the carbon-halogen bond.Data not available in literature. Expected trend: C-I < C-Br < C-Cl.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack.Data not available in literature.
Calculated Atomic Charges (e.g., Mulliken, NBO) The partial charges on the carbon atoms attached to the halogens, indicating electrophilicity.Data not available in literature.
Fukui Functions (f^+) A reactivity index from conceptual DFT that indicates the propensity of a site for nucleophilic attack.Data not available in literature.

Applications As Advanced Building Blocks in Complex Organic Synthesis and Methodology Development

Modular Synthesis of Diversely Functionalized Isoquinoline (B145761) Scaffolds

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The triply halogenated nature of 6-bromo-1-chloro-4-iodoisoquinoline (B6254817) offers a platform for modular and sequential chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. The well-established reactivity trend of carbon-halogen bonds in oxidative addition steps (C-I > C-Br > C-Cl) is the cornerstone of this modular approach.

This predictable selectivity allows for a stepwise diversification strategy:

Selective reaction at C4-Iodo position: The most reactive C-I bond can be selectively targeted using standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while the bromo and chloro substituents remain intact.

Functionalization at C6-Bromo position: Following the modification at the C4 position, the C-Br bond can be functionalized by employing slightly more forcing reaction conditions or specialized catalyst systems.

Modification at C1-Chloro position: The least reactive C-Cl bond can be addressed in the final step, often requiring specific ligands that facilitate the challenging oxidative addition to the C-Cl bond.

This sequential functionalization enables the precise and controlled introduction of various substituents—such as aryl, alkyl, alkynyl, or amino groups—at three distinct points on the isoquinoline core. This modularity is invaluable for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

PositionHalogenRelative Bond Dissociation Energy (BDE)Typical Cross-Coupling ReactionPotential Introduced Functionality
C4IodoLowest (~228 kJ/mol)Sonogashira, Suzuki, Heck, Buchwald-HartwigAlkynyl, Aryl, Vinyl, Amino groups
C6BromoIntermediate (~290 kJ/mol)Suzuki, Stille, Buchwald-HartwigAryl, Vinyl, Amino groups
C1ChloroHighest (~346 kJ/mol)Negishi, Suzuki (with specialized catalysts)Aryl, Alkyl groups

Construction of Fused and Bridged Heterocyclic Ring Systems

Beyond simple substitution, this compound is an exceptional precursor for the synthesis of complex, polycyclic heterocyclic systems. By installing functional groups that can participate in subsequent intramolecular cyclization reactions, novel fused and bridged scaffolds can be constructed.

Fused Ring Systems: A common strategy involves a two-step sequence where a cross-coupling reaction is followed by a ring-closing reaction. For example, a Sonogashira coupling at the C4-iodo position with a terminal alkyne bearing a nucleophilic group (e.g., an amine or alcohol) can be followed by an intramolecular cyclization onto another position of the isoquinoline core to form a new fused ring. Similarly, functionalizing two adjacent positions, such as the C1 and a substituent introduced at C4, can lead to annulation, creating elaborate polycyclic aromatic systems.

Bridged Ring Systems: The construction of bridged systems represents a significant challenge in organic synthesis. The defined spatial relationship between the three halogen atoms in this compound provides a unique template for such endeavors. A synthetic strategy could involve the sequential introduction of two reactive groups via cross-coupling, followed by a final ring-closing reaction with a linker molecule that "bridges" the two points. For instance, functionalizing the C4 and C6 positions with groups capable of participating in a ring-closing metathesis or a double nucleophilic substitution would enable the formation of a macrocyclic or bridged structure.

Precursors for Advanced Organic Materials (e.g., optoelectronic, supramolecular components)

Polyhalogenated N-heterocycles are valuable building blocks for advanced organic materials due to their potential for creating extended π-conjugated systems and participating in specific intermolecular interactions. This compound can serve as a precursor for materials with interesting optoelectronic and supramolecular properties.

Optoelectronic Materials: The three halogen sites allow for the iterative extension of the π-conjugated system through repeated cross-coupling reactions (e.g., Suzuki or Stille couplings) with aromatic boronic acids or stannanes. This can lead to the formation of larger, planar, and rigid molecules or oligomers with tailored electronic properties, such as HOMO/LUMO energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Components: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base. The iodine and bromine atoms on the isoquinoline scaffold can act as effective halogen bond donors, while the ring nitrogen atom can act as an acceptor. This allows for the programmed self-assembly of molecules into well-defined supramolecular architectures, such as tapes, sheets, or porous networks. By functionalizing the molecule, the directionality and strength of these interactions can be fine-tuned to create complex, engineered solid-state materials.

Development of Novel Synthetic Methodologies Based on Polyhalogenated Templates

The development of catalytic systems that can achieve site-selectivity in molecules containing multiple, similar reactive sites is a major goal in modern synthetic chemistry. Polyhalogenated aromatic compounds are ideal substrates for testing the limits of selectivity. This compound, with its three different halogens, serves as an excellent and challenging template for the development of new, highly selective catalytic methodologies.

Researchers can use this compound to:

Benchmark Catalyst Selectivity: Test the ability of a new palladium or copper catalyst system to selectively functionalize one C-X bond in the presence of the other two. For example, a catalyst that could selectively activate the C-Br bond over the more reactive C-I bond would be a significant methodological advance.

Develop Orthogonal Coupling Strategies: Design "orthogonal" catalyst systems where one catalyst/ligand combination exclusively targets the C-I bond, a second system targets the C-Br bond, and a third targets the C-Cl bond, all under compatible conditions. This would allow for a one-pot, multi-component reaction to build complex molecules rapidly.

Investigate Mechanistic Pathways: The distinct electronic and steric environments of the three halogens can be used to probe the mechanism of cross-coupling reactions and understand the factors that govern regioselectivity.

Chemical Diversification Strategies for Structural Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and accelerate the discovery of new biological probes or drug leads. The trifunctional nature of this compound makes it an ideal starting point for a "scaffold-based" DOS approach.

A branching diversification strategy can be envisioned where the parent molecule is subjected to a reaction at the iodo position with a set of 10 different building blocks. Each of the 10 resulting products can then be reacted at the bromo position with another set of 10 building blocks, generating 100 unique compounds. A final reaction at the chloro position with a third set of 10 building blocks would yield a library of 1,000 distinct molecules, all sharing the same isoquinoline core but differing in their peripheral functionality. This strategy allows for the rapid and efficient generation of large, well-defined chemical libraries for high-throughput screening.

Table 2: Example of a Branching Diversification Strategy
StepTarget PositionReaction TypeNumber of Building Blocks (N)Number of Compounds Generated
1C4-IodoSuzuki CouplingN₁ = 1010
2C6-BromoBuchwald-Hartwig AminationN₂ = 1010 (from Step 1) * 10 = 100
3C1-ChloroNegishi CouplingN₃ = 10100 (from Step 2) * 10 = 1000

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Progress

The primary academic contribution of a molecule like 6-Bromo-1-chloro-4-iodoisoquinoline (B6254817) lies in its potential for programmed, site-selective functionalization. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions, particularly palladium-catalyzed cross-coupling reactions, allows for the sequential introduction of different substituents. This strategic approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of highly decorated isoquinoline (B145761) scaffolds from a single, versatile starting material.

Methodological progress in the synthesis of related halogenated quinolines and isoquinolines provides a blueprint for the preparation of this compound. atlantis-press.com Established routes such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for constructing the core isoquinoline ring system. numberanalytics.comclockss.org Subsequent halogenation steps, including chlorination of hydroxyisoquinolines with reagents like phosphorus oxychloride (POCl₃) and iodination via Sandmeyer-type reactions or halogen exchange, are well-documented. atlantis-press.comchemicalbook.com The synthesis of the related 6-bromo-4-iodoquinoline (B1287929), for instance, has been achieved through a multi-step sequence starting from 4-bromoaniline (B143363) and Meldrum's acid, followed by cyclization, chlorination, and finally iodination. atlantis-press.com

The development of microwave-assisted synthesis has also been instrumental, often leading to reduced reaction times and improved yields for key cyclization and functionalization steps in isoquinoline synthesis. acs.org

Unresolved Challenges in Polyhalogenated Isoquinoline Chemistry

Despite the synthetic potential, significant challenges remain in the chemistry of polyhalogenated isoquinolines. A primary hurdle is achieving perfect regioselectivity in cross-coupling reactions. acs.org While the general reactivity trend of halogens is a reliable guide, factors such as ligand choice, catalyst system, and reaction conditions can influence the outcome, sometimes leading to mixtures of products. The electronic environment of the isoquinoline ring itself can also modulate the reactivity of the C-X bonds in unexpected ways. acs.org

Furthermore, the synthesis of the starting polyhalogenated isoquinolines can be low-yielding and require harsh reaction conditions, which may not be compatible with other sensitive functional groups. numberanalytics.com The purification of intermediates and the final products can also be challenging due to the similar physical properties of the various halogenated species.

Another unresolved issue is the potential for halogen scrambling or migration under certain reaction conditions, which can compromise the planned synthetic route. The development of milder and more selective methods for both the synthesis and functionalization of these compounds is an ongoing area of research.

Emerging Trends and Prospective Research Avenues for this compound

The unique structural features of this compound position it as a valuable tool in several emerging areas of chemical research.

Combinatorial Chemistry and Drug Discovery: The ability to sequentially functionalize the three distinct halogen positions makes this compound an ideal scaffold for generating large libraries of diverse isoquinoline derivatives. acs.org Isoquinoline-based molecules are known to possess a wide range of biological activities, and this scaffold could be used to develop novel inhibitors of enzymes like kinases or to create new classes of therapeutic agents. nih.govrsc.org

Development of Molecular Probes: The site-selective introduction of fluorescent tags, affinity labels, or reactive groups could transform this compound into a powerful molecular probe for studying biological systems.

Materials Science: Poly-functionalized aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other functional materials. numberanalytics.com The ability to tune the electronic properties of the isoquinoline core through selective functionalization at the C1, C4, and C6 positions could lead to the discovery of new materials with desirable photophysical or electronic properties.

Future research will likely focus on developing robust, predictable, and scalable protocols for the selective functionalization of this compound. This will involve the exploration of novel catalyst systems, including those based on earth-abundant metals, and the use of flow chemistry to improve reaction efficiency and safety. numberanalytics.com

Broader Impact on Synthetic Organic Chemistry and Heterocyclic Science

The study and application of complex molecules like this compound have a significant impact on the broader fields of synthetic organic chemistry and heterocyclic science. The pursuit of selective transformations on such polyfunctionalized substrates drives the development of new synthetic methods and a deeper understanding of reaction mechanisms. researchgate.net

The availability of versatile building blocks that allow for the rapid assembly of molecular complexity accelerates the pace of discovery in medicinal chemistry and materials science. rsc.org By providing a platform for the systematic variation of substituents around a privileged heterocyclic core, compounds like this compound enable more efficient structure-activity relationship (SAR) studies and the optimization of molecular properties.

Ultimately, the challenges and opportunities presented by polyhalogenated heterocycles stimulate innovation and expand the toolbox available to synthetic chemists, leading to the creation of novel molecules with the potential to address a wide range of scientific and societal needs. nih.gov

Data Tables

Table 1: Reactivity of Halogen Substituents in Palladium-Catalyzed Cross-Coupling Reactions

HalogenRelative ReactivityTypical Reaction Conditions
Iodine (I)HighestMild conditions, various Pd catalysts (e.g., Pd(PPh₃)₄), often room temperature to 80 °C
Bromine (Br)IntermediateModerate conditions, requires more active catalysts or higher temperatures (e.g., 80-120 °C)
Chlorine (Cl)LowestHarsher conditions, requires specialized bulky, electron-rich phosphine (B1218219) ligands and higher temperatures (>120 °C)

Table 2: Generalized Synthetic Strategy for a Polyhalogenated Isoquinoline

StepDescriptionKey Reagents
1Construction of the Isoquinoline CoreStarting materials for Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reaction
2Introduction of Bromo SubstituentBrominated starting material (e.g., 4-bromoaniline) or electrophilic bromination
3ChlorinationPOCl₃, PCl₅
4IodinationNaI (Finkelstein reaction), or Diazotization followed by KI

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-1-chloro-4-iodoisoquinoline, and how can halogenation regioselectivity be controlled?

  • Methodological Answer : Sequential halogenation is typically employed, starting with bromination or iodination due to their higher reactivity. For example, iodination at the 4-position of isoquinoline derivatives can be achieved using N-iodosuccinimide (NIS) under acidic conditions, followed by bromination at the 6-position with PBr₃ or HBr/H₂O₂. Chlorination at the 1-position may require directed metalation or radical-based methods. To control regioselectivity, steric and electronic factors must be optimized using computational modeling (e.g., DFT calculations) to predict reactive sites . Reaction monitoring via TLC or HPLC (≥95% purity thresholds, as in ) ensures intermediate purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR (¹H/¹³C): Confirm substitution patterns via coupling constants and chemical shifts (e.g., aromatic protons at δ 7.5–9.0 ppm for halogenated isoquinolines) .
  • HPLC-MS : Assess purity (>95% by area normalization) and detect trace halogenated byproducts .
  • Elemental Analysis : Verify stoichiometry (C₉H₄BrClIN requires C: 26.86%, H: 1.00%, N: 3.48%) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

  • Methodological Answer : Employ a 2ⁿ factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example:
VariableLow Level (-1)High Level (+1)
Temperature60°C100°C
Catalyst (Pd)2 mol%5 mol%
SolventDMFDMSO
Analyze main effects and interactions via ANOVA to identify optimal conditions. This reduces trial-and-error experimentation, as highlighted in .

Q. What strategies resolve contradictions in reported reactivity data for halogenated isoquinolines (e.g., unexpected nucleophilic substitution sites)?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in hydrolysis studies) or trapping agents (e.g., TEMPO for radical pathways) to elucidate pathways.
  • Computational Validation : Compare experimental results with quantum-mechanical simulations (e.g., transition-state modeling in Gaussian) to confirm proposed mechanisms .
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .

Q. How can computational tools streamline the design of derivatives based on this compound for target applications?

  • Methodological Answer :
  • In Silico Screening : Use docking software (AutoDock, Schrödinger) to predict binding affinity against biological targets (e.g., kinase inhibitors).
  • QSAR Modeling : Correlate substituent effects (Hammett σ values) with activity data to prioritize synthetic targets .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to predict feasible reaction pathways for functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for halogenated isoquinolines?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity (>98% via HPLC) and crystallization solvents, as polymorphs can alter melting points .
  • Spectroscopic Cross-Reference : Compare NMR shifts with structurally analogous compounds (e.g., 6-Bromo-4-chloroquinoline in ).
  • Meta-Analysis : Aggregate literature data (e.g., CAS registry entries in ) to identify outliers and systemic errors.

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